molecular formula C8H8BrFO2 B14755403 1-Bromo-2,3-dimethoxy-5-fluorobenzene

1-Bromo-2,3-dimethoxy-5-fluorobenzene

Cat. No.: B14755403
M. Wt: 235.05 g/mol
InChI Key: HGYHDTUPPMPERO-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethoxy-5-fluorobenzene is a substituted aromatic compound with the molecular formula C₈H₈BrFO₂ and a molecular weight of 235.04 g/mol. Its structure features a bromine atom at position 1, methoxy (-OCH₃) groups at positions 2 and 3, and a fluorine atom at position 5. The methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution, while the fluorine and bromine atoms introduce electron-withdrawing and leaving-group properties, respectively.

Properties

Molecular Formula

C8H8BrFO2

Molecular Weight

235.05 g/mol

IUPAC Name

1-bromo-5-fluoro-2,3-dimethoxybenzene

InChI

InChI=1S/C8H8BrFO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,1-2H3

InChI Key

HGYHDTUPPMPERO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2,3-dimethoxy-5-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,3-dimethoxy-5-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions generally require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

For industrial production, the process may involve more advanced techniques such as continuous flow reactors to enhance yield and safety. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid to obtain the final product .

Chemical Reactions Analysis

1-Bromo-2,3-dimethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where the bromine or fluorine atoms are replaced by other electrophiles.

    Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like fluorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen substituents.

Common reagents used in these reactions include bromine, aluminum chloride, and various nucleophiles such as sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,3-dimethoxy-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethoxy-5-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions in electrophilic aromatic substitution . The electron-donating methoxy groups and electron-withdrawing fluorine atom influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Bromo-2,3-difluorobenzene
  • Molecular Formula : C₆H₃BrF₂
  • Molecular Weight : 192.98 g/mol
  • Boiling Point : 234°C
  • Density : 1.724 g/cm³
  • Key Differences : Lacks methoxy groups, with two fluorine atoms at positions 2 and 3. Fluorine’s electron-withdrawing nature deactivates the ring, reducing reactivity in electrophilic substitutions compared to the target compound. The absence of methoxy groups also lowers molecular weight and boiling point.
1-Bromo-3-fluoro-5-methoxybenzene
  • Molecular Formula : C₇H₆BrFO
  • Molecular Weight : 203.02 g/mol
  • Key Differences : A single methoxy group at position 5 and fluorine at position 3. The reduced number of methoxy groups decreases electron density on the ring, altering reactivity in substitution reactions.
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
  • Molecular Formula: C₇H₅BrFNO₃
  • Molecular Weight : 258.03 g/mol
  • Key Differences: Incorporates a nitro (-NO₂) group at position 5, which strongly deactivates the ring. This compound is more reactive in nucleophilic substitutions but less stable under reducing conditions compared to the target compound.

Physical and Chemical Properties

Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Notable Functional Groups
1-Bromo-2,3-dimethoxy-5-fluorobenzene C₈H₈BrFO₂ 235.04 N/A N/A 2,3-dimethoxy, 5-fluoro
1-Bromo-2,3-difluorobenzene C₆H₃BrF₂ 192.98 234 1.724 2,3-difluoro
a-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 65 1.6 Methyl, 3,5-difluoro
1-Bromo-3-fluoro-5-methoxybenzene C₇H₆BrFO 203.02 N/A N/A 3-fluoro, 5-methoxy
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 389.06 N/A N/A Multiple fluorines, difluoromethoxy
Key Observations:
  • Boiling Points : The difluorobenzene derivative (234°C ) has a higher boiling point than a-Bromo-3,5-difluorotoluene (65°C ), likely due to differences in molecular symmetry and halogen interactions.
  • Electron Effects : Methoxy groups in the target compound enhance nucleophilic aromatic substitution reactivity compared to fluorine-dominated analogs.
  • Lipophilicity : Complex fluorinated compounds (e.g., C₁₃H₄BrF₇O) exhibit higher XLogP3 values (5.3 ), suggesting greater lipophilicity than the target compound.

Biological Activity

1-Bromo-2,3-dimethoxy-5-fluorobenzene is a halogenated aromatic compound that has garnered attention in biological and medicinal chemistry due to its potential interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Bromo-2,3-dimethoxy-5-fluorobenzene is characterized by the presence of a bromine atom, two methoxy groups, and a fluorine atom attached to a benzene ring. This unique substitution pattern influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H10BrF2O2
Molecular Weight253.08 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

The biological activity of 1-Bromo-2,3-dimethoxy-5-fluorobenzene primarily involves its interaction with enzymes and receptors in various biochemical pathways:

  • Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes. Its bromine and fluorine substituents can influence enzyme binding affinity and specificity.
  • Signal Transduction : It may modulate signal transduction pathways by interacting with receptors, thereby affecting cellular responses.
  • Gene Expression : 1-Bromo-2,3-dimethoxy-5-fluorobenzene has the potential to alter gene expression through its effects on transcription factors and regulatory proteins.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

  • Cell Signaling : It has been shown to affect pathways involved in cell growth and differentiation.
  • Metabolic Activity : The compound can alter the activity of metabolic enzymes, leading to changes in metabolite levels.

Case Studies

Several studies have examined the biological effects of 1-Bromo-2,3-dimethoxy-5-fluorobenzene:

  • Toxicity Studies : In animal models, high doses of the compound resulted in observable toxicity, including organ damage and metabolic disruption. Lower doses showed minimal effects, highlighting a dose-dependent relationship.
    Dosage (mg/kg)Observed Effects
    10No significant effects
    50Mild metabolic disruption
    100Severe organ damage
  • In Vitro Studies : Laboratory assays demonstrated that the compound inhibits certain enzymatic activities at specific concentrations, supporting its potential as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of 1-Bromo-2,3-dimethoxy-5-fluorobenzene suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its lipophilicity and molecular structure:

  • Absorption : The compound is likely well absorbed due to its lipophilic nature.
  • Metabolism : It undergoes phase I and phase II metabolic reactions, primarily involving cytochrome P450 enzymes.

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